Estrogen receptor antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

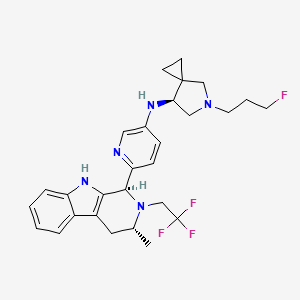

Molecular Formula |

C28H33F4N5 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

(7S)-5-(3-fluoropropyl)-N-[6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-pyridinyl]-5-azaspiro[2.4]heptan-7-amine |

InChI |

InChI=1S/C28H33F4N5/c1-18-13-21-20-5-2-3-6-22(20)35-25(21)26(37(18)17-28(30,31)32)23-8-7-19(14-33-23)34-24-15-36(12-4-11-29)16-27(24)9-10-27/h2-3,5-8,14,18,24,26,34-35H,4,9-13,15-17H2,1H3/t18-,24-,26-/m1/s1 |

InChI Key |

YOOLNGDPKYLAAF-DETVKUJNSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@@H]4CN(CC45CC5)CCCF)NC6=CC=CC=C26 |

Canonical SMILES |

CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CN(CC45CC5)CCCF)NC6=CC=CC=C26 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Estrogen Receptor Antagonism in ER+ Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer diagnoses, with endocrine therapies that target the estrogen receptor (ER) serving as the cornerstone of treatment. This technical guide provides an in-depth exploration of the mechanism of action of two primary classes of ER antagonists: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs). We will delve into the molecular intricacies of how these agents interact with the ER, their impact on downstream signaling pathways, and the development of therapeutic resistance. This guide also presents key experimental protocols for studying ER antagonism and collates quantitative data to facilitate a comparative understanding of different therapeutic agents.

Introduction to Estrogen Receptor Signaling in Breast Cancer

The estrogen receptor, predominantly the alpha isoform (ERα), is a ligand-activated transcription factor that plays a pivotal role in the development and proliferation of ER+ breast cancer.[1][2] In the absence of its ligand, 17β-estradiol (E2), ERα resides in an inactive state in the cytoplasm and nucleus, complexed with heat shock proteins.[3] Upon E2 binding, ERα undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[3] The activated ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or tethers to other transcription factors.[4] This leads to the recruitment of a complex machinery of co-activators and co-repressors, ultimately modulating the transcription of genes involved in cell cycle progression, proliferation, and survival.[5]

Two primary signaling pathways are initiated by estrogen:

-

Genomic (Nuclear) Pathway: This classical pathway involves the direct binding of the E2-ERα complex to EREs, leading to the transcription of estrogen-responsive genes. This process is crucial for the sustained growth of ER+ breast cancer cells.

-

Non-Genomic (Membrane-initiated) Pathway: A subpopulation of ERα localized to the plasma membrane can rapidly activate intracellular signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, upon estrogen binding.[6] This non-genomic signaling can have rapid effects on cell physiology and can also cross-talk with the genomic pathway.

The central role of ERα in driving tumor growth makes it a prime therapeutic target. Estrogen receptor antagonists are designed to inhibit these proliferative signals.

Classes of Estrogen Receptor Antagonists

ER antagonists are broadly categorized into two main classes based on their mechanism of action: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs).

Selective Estrogen Receptor Modulators (SERMs)

SERMs, such as tamoxifen (B1202) and raloxifene (B1678788), are compounds that exhibit tissue-specific agonist or antagonist activity.[7] In breast tissue, they act as competitive antagonists by binding to ERα and preventing the binding of estradiol.[6]

Mechanism of Action:

-

Competitive Binding: SERMs compete with endogenous estrogen for binding to the ligand-binding domain (LBD) of ERα.

-

Conformational Change: The binding of a SERM induces a distinct conformational change in ERα compared to that induced by estradiol. This altered conformation affects the positioning of Helix 12 in the LBD.[8]

-

Differential Co-regulator Recruitment: The SERM-induced conformation of ERα leads to the recruitment of co-repressors (e.g., NCoR, SMRT) instead of co-activators (e.g., SRC-1, p300) to the receptor complex.[5] This prevents the initiation of transcription of estrogen-responsive genes.[5]

-

Mixed Agonist/Antagonist Profile: In other tissues, such as the endometrium and bone, the same SERM-ERα complex can recruit co-activators, leading to estrogen-like (agonist) effects.[7] This tissue-specific action is a defining characteristic of SERMs.

Selective Estrogen Receptor Degraders (SERDs)

SERDs, with fulvestrant (B1683766) being the first-in-class, are pure ER antagonists that not only block ER signaling but also lead to the degradation of the ERα protein.[9]

Mechanism of Action:

-

Competitive Binding and Blockade: Like SERMs, SERDs bind to the LBD of ERα, competitively inhibiting estrogen binding.

-

Inhibition of Dimerization: The binding of a SERD induces a significant conformational change that hinders the dimerization of ERα monomers.[9]

-

Impaired Nuclear Localization: The SERD-ERα complex has impaired nuclear localization signals, leading to its retention in the cytoplasm.

-

Proteasomal Degradation: The altered conformation of the ERα protein induced by the SERD marks it for ubiquitination and subsequent degradation by the proteasome.[9] This leads to a significant reduction in the total cellular levels of ERα, effectively shutting down both genomic and non-genomic estrogen signaling.

Quantitative Comparison of ER Antagonists

The efficacy of different ER antagonists can be compared using several quantitative parameters, including binding affinity (Ki or Kd), the half-maximal inhibitory concentration (IC50) for cell proliferation, and the percentage of ERα degradation.

| Compound Class | Compound | Target | Binding Affinity (Ki/IC50) | Cell Line | IC50 (Proliferation) | ERα Degradation |

| SERM | Tamoxifen | ERα | ~9.6 µM (binding affinity)[6] | MCF-7 | 20.5 ± 4.0 µM[10] | No degradation, may stabilize ERα |

| 4-OH Tamoxifen | ERα | - | MCF-7 | 11.3 ± 0.6 µM[10] | No degradation | |

| Raloxifene | ERα | 0.37-0.38 nM (Ki)[6] | MCF-7 | 13.7 ± 0.3 µM[10] | Partial degradation | |

| SERD | Fulvestrant | ERα | - | MCF-7 | - | ~40-50% at approved doses[11] |

| Elacestrant (Oral) | ERα | - | MCF-7 | - | Potent degradation[9] | |

| Camizestrant (Oral) | ERα | - | - | - | Potent degradation[12] | |

| Giredestrant (Oral) | ERα | - | MCF-7 | - | Strong degradation[13] |

Note: The reported values can vary between studies due to different experimental conditions.

Experimental Protocols for Studying ER Antagonism

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-Estradiol) for binding to ERα in a cell-free system, typically uterine cytosol from ovariectomized rats or recombinant human ERα.

Detailed Methodology:

-

Preparation of Uterine Cytosol:

-

Uteri are collected from female rats 7-10 days post-ovariectomy.

-

The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at 2,500 x g to remove nuclei and cell debris.

-

The supernatant is then ultracentrifuged at 105,000 x g to obtain the cytosol fraction containing the soluble ERα.[9]

-

-

Competitive Binding Reaction:

-

A constant concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM) is incubated with a fixed amount of uterine cytosol protein (e.g., 50-100 µg).

-

Increasing concentrations of the unlabeled test compound (competitor) are added to the reaction tubes.

-

Control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol) are included.

-

The reaction is incubated to equilibrium (e.g., overnight at 4°C).

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) slurry is added to each tube to bind the ER-ligand complexes.

-

The HAP is washed to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity in the HAP pellet is measured by liquid scintillation counting.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide DNA binding sites of a transcription factor, such as ERα, and to assess how these binding patterns are altered by ER antagonists.

Principle: Cells are treated with an ER antagonist, and then the protein-DNA complexes are cross-linked. The chromatin is sheared, and an antibody specific to ERα is used to immunoprecipitate the ERα-DNA complexes. The associated DNA is then sequenced to identify the binding sites.

Detailed Methodology:

-

Cell Culture and Treatment:

-

ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with the ER antagonist of interest or a vehicle control.

-

-

Cross-linking and Chromatin Preparation:

-

Protein-DNA complexes are cross-linked using formaldehyde.

-

The cells are lysed, and the nuclei are isolated.

-

The chromatin is sheared into fragments of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific to ERα.

-

Protein A/G beads are used to capture the antibody-ERα-DNA complexes.

-

The beads are washed to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

The protein-DNA complexes are eluted from the beads.

-

The cross-links are reversed by heating, and the proteins are digested with proteinase K.

-

-

DNA Purification and Library Preparation:

-

The DNA is purified.

-

A sequencing library is prepared from the purified DNA fragments.

-

-

Sequencing and Data Analysis:

-

The library is sequenced using a next-generation sequencing platform.

-

The sequencing reads are aligned to a reference genome.

-

Peak calling algorithms are used to identify regions of the genome that are enriched for ERα binding.

-

Differential binding analysis can be performed to compare ERα binding between different treatment conditions.

-

Co-Immunoprecipitation (Co-IP) of ERα and Co-regulators

Co-IP is used to identify proteins that interact with ERα, such as co-activators and co-repressors, and to determine how these interactions are affected by ER antagonists.

Principle: An antibody against ERα is used to pull down ERα from a cell lysate. Proteins that are bound to ERα will be co-precipitated and can be identified by Western blotting or mass spectrometry.

Detailed Methodology:

-

Cell Lysis:

-

ER+ cells are treated with the antagonist of interest and then lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

-

An antibody against ERα is added to the lysate and incubated to allow for the formation of antibody-ERα-co-regulator complexes.

-

Protein A/G beads are added to capture the immune complexes.

-

The beads are washed to remove unbound proteins.

-

-

Elution and Analysis:

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with antibodies against known co-activators or co-repressors to determine if they were co-precipitated with ERα.

-

Mechanisms of Resistance to ER Antagonists

Despite the initial efficacy of endocrine therapies, a significant number of patients develop acquired resistance. The mechanisms of resistance are complex and can involve alterations in the ER signaling pathway or the activation of escape pathways.

Key Mechanisms of Resistance:

-

ESR1 Mutations: Mutations in the gene encoding ERα, particularly in the LBD, can lead to a constitutively active receptor that is no longer dependent on estrogen for its activity.[11]

-

Activation of Bypass Pathways: Upregulation of growth factor receptor signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, can lead to ligand-independent phosphorylation and activation of ERα or can drive cell proliferation independently of ERα.

-

Altered Co-regulator Expression: Changes in the expression levels of co-activators and co-repressors can shift the balance towards a more agonistic response to SERMs.

-

Loss of ERα Expression: In some cases, tumors may lose the expression of ERα altogether, rendering them insensitive to ER-targeted therapies.

Conclusion and Future Directions

The development of ER antagonists has revolutionized the treatment of ER+ breast cancer. A deep understanding of their mechanisms of action is crucial for optimizing their use and for the development of novel therapeutic strategies to overcome resistance. The advent of oral SERDs and the exploration of combination therapies targeting both the ER pathway and escape pathways represent promising avenues for the future of ER+ breast cancer treatment. Continued research into the intricate details of ER signaling and the molecular basis of resistance will be paramount in improving patient outcomes.

References

- 1. nvmo.org [nvmo.org]

- 2. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. A laboratory practical illustrating the use of the ChIP-qPCR method in a robust model: Estrogen receptor alpha immunoprecipitation using Mcf-7 culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 8. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer [mdpi.com]

- 9. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drjohanvanheerden.co.za [drjohanvanheerden.co.za]

- 11. Binding of estrogen receptor alpha/beta heterodimers to chromatin in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of Endocrine Therapy for Breast Cancer Risk Reduction: ASCO Clinical Practice Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of novel selective estrogen receptor modulators (SERMs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the therapeutic landscape of hormone-receptor-positive breast cancer and other estrogen-related conditions. The evolution from first-generation SERMs like tamoxifen (B1202) to novel, next-generation agents has been driven by the pursuit of improved efficacy, enhanced safety profiles, and the ability to overcome resistance mechanisms. This technical guide provides an in-depth exploration of the molecular structures of these novel SERMs, delving into their structure-activity relationships, quantitative pharmacological data, and the experimental methodologies pivotal to their development. Through detailed data tables, experimental protocols, and visualizations of key biological pathways and workflows, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and endocrinology.

Introduction: The Rationale for Novel SERMs

First-generation SERMs, while clinically effective, are associated with limitations such as an increased risk of endometrial cancer and the development of therapeutic resistance.[1] Novel SERMs have been engineered to exhibit a more favorable balance of estrogenic and antiestrogenic activities in a tissue-specific manner.[2] The primary goals in the development of these next-generation agents are to enhance antagonistic effects in breast tissue, minimize agonistic effects in the uterus, and retain beneficial agonistic effects in bone. Furthermore, a critical objective is to develop SERMs effective against tumors harboring estrogen receptor 1 (ESR1) mutations, a common mechanism of acquired resistance to traditional endocrine therapies.[3]

Core Molecular Scaffolds of Novel SERMs

The molecular architecture of novel SERMs is diverse, often evolving from established scaffolds or introducing entirely new chemotypes. Key structural features dictate their interaction with the estrogen receptor (ER) ligand-binding domain (LBD), influencing the conformational changes that determine agonist versus antagonist activity.

2.1. Triphenylethylene Derivatives: While tamoxifen is the archetypal triphenylethylene, newer derivatives have been synthesized with modifications aimed at improving their therapeutic index. These modifications often involve alterations to the side chain, which plays a crucial role in mediating antiestrogenic activity.[4]

2.2. Benzothiophene (B83047) Derivatives: Raloxifene established the benzothiophene scaffold as a valuable template for SERM design. Novel analogs often incorporate different substituents on the phenyl rings to optimize receptor binding and tissue selectivity. Arzoxifene, a close structural analog of raloxifene, and bazedoxifene (B195308) are prominent examples.[5][6]

2.3. Benzopyran Derivatives: A newer class of SERMs is based on the benzopyran scaffold. These compounds, such as ormeloxifene (B1196478), exhibit potent anticancer activities and have been explored for various therapeutic applications.[1]

2.4. Indole (B1671886) and Chromene Scaffolds: Recent research has focused on indole and chromene-based structures. For instance, novel chromene scaffolds have demonstrated high binding affinity and potent antagonist behavior in breast and endometrial cancer cell lines.[7]

Quantitative Pharmacological Data

The preclinical and clinical characterization of novel SERMs relies on robust quantitative data to compare their potency, selectivity, and pharmacokinetic profiles. The following tables summarize key data for a selection of these agents.

Table 1: Comparative Binding Affinity of Novel SERMs for Estrogen Receptors

| Compound | ERα Binding Affinity (IC50/Ki/RBA) | ERβ Binding Affinity (IC50/Ki/RBA) | Selectivity (ERβ/ERα) | Reference |

| Estradiol (B170435) | RBA = 100% | RBA = 100% | 1.0 | [8] |

| Tamoxifen | - | - | - | [9] |

| 4-OH Tamoxifen | IC50 = 11.3 ± 0.6 μM (MCF-7) | - | - | [9] |

| Raloxifene | RBA = 13.8% | RBA = 88.6% | 6.4 | [1] |

| Bazedoxifene | - | - | - | [6] |

| Lasofoxifene | High affinity (similar to estradiol) | High affinity (similar to estradiol) | ~1 | [6] |

| Ospemifene | - | - | - | [9] |

| Arzoxifene | - | - | - | [5] |

| Elacestrant | IC50 = 48 nM | IC50 = 870 nM | 18.1 | [3] |

| Camizestrant (B1654347) | - | - | - | [9] |

| Ormeloxifene | - | - | - | [1] |

RBA: Relative Binding Affinity, with estradiol as the reference (100%). Data for some compounds were not available in a comparable format in the reviewed literature.

Table 2: Pharmacokinetic Properties of Novel SERMs

| Compound | Oral Bioavailability (%) | Half-life (t1/2) | Cmax | Tmax | Reference |

| Tamoxifen | ~100% | 5-7 days | 40 ng/mL (20mg dose) | ~5 hours | [10][11] |

| Raloxifene | 2% | ~27.7 hours | - | - | [5] |

| Toremifene | ~100% | - | - | - | [5] |

| Lasofoxifene | - | ~6 days | - | 6.0 - 7.3 hours | [12] |

| Bazedoxifene | - | - | - | - | [12] |

| SR 16157 | 79-85% (mice, 10mg/kg) | 6-8 hours (low dose) | - | - | [13] |

| Elacestrant | - | - | - | - | [3] |

| Camizestrant | - | - | - | - | [14] |

Pharmacokinetic parameters can vary based on species, dose, and formulation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Table 3: Preclinical and Clinical Efficacy of Novel SERMs

| Compound | Model System | Efficacy Metric | Result | Reference |

| Arzoxifene | Mammary tumor rat model | Tumor prevention | More potent than raloxifene | [15] |

| Bazedoxifene | Tamoxifen-resistant xenografts | Tumor growth inhibition | Effective | [6] |

| Pipendoxifene | Endocrine-resistant breast cancer models | Increased efficacy | In combination with palbociclib | [16] |

| Toremifene | Tamoxifen-resistant (TAM-R) cells | IC50 | 13.7 ± 1.2 μM (more effective than in MCF-7) | [9] |

| Idoxifene | MCF-7 cells | IC50 | 6.5 ± 0.6 μM | [9] |

| Elacestrant | Phase 3 EMERALD trial (ESR1-mutated) | Median Progression-Free Survival | 8.6 months | [15] |

| Camizestrant | Phase 3 SERENA-6 trial (ESR1-mutated) | Hazard Ratio for Progression/Death | 0.44 (vs. standard of care) | [17] |

| Ormeloxifene | Breast, head and neck cancer cells | Anticancer activity | Potent | [1] |

| GDC-0810 | Tamoxifen-resistant xenograft (mutant ERα) | In vivo activity | Robust | [18] |

Experimental Protocols

The development and characterization of novel SERMs involve a series of standardized in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments.

4.1. Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]17β-estradiol.

-

Materials:

-

Test SERM compounds

-

[3H]17β-estradiol

-

Recombinant human ERα or ERβ protein

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite (B223615) slurry

-

Scintillation fluid and vials

-

96-well filter plates

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test SERM and a standard competitor (e.g., unlabeled estradiol).

-

In a 96-well plate, add a fixed concentration of recombinant ER protein and a fixed concentration of [3H]17β-estradiol to each well.

-

Add the serially diluted test SERM or standard competitor to the wells. Include control wells with only [3H]17β-estradiol and ER protein (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes.

-

Incubate for 15-20 minutes at 4°C.

-

Wash the wells multiple times with cold assay buffer to remove unbound radioligand.

-

Transfer the contents of each well to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

The Relative Binding Affinity (RBA) can be calculated as: (IC50 of estradiol / IC50 of test compound) x 100.

-

4.2. MCF-7 Cell Proliferation Assay

This assay assesses the ability of a SERM to inhibit the estrogen-stimulated proliferation of ER-positive human breast cancer cells.

-

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

-

Phenol (B47542) red-free medium supplemented with charcoal-stripped FBS (to remove endogenous steroids)

-

17β-estradiol

-

Test SERM compounds

-

Cell proliferation reagent (e.g., MTT, WST-1, or a luminescent cell viability assay)

-

96-well cell culture plates

-

-

Procedure:

-

Culture MCF-7 cells in standard growth medium.

-

Prior to the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for at least 3-4 days to induce hormone deprivation.

-

Seed the hormone-deprived MCF-7 cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of the test SERM.

-

Treat the cells with the test SERM at various concentrations in the presence of a fixed, proliferation-stimulating concentration of 17β-estradiol (e.g., 1 nM). Include control wells with estradiol only (stimulated proliferation) and vehicle control (basal proliferation).

-

Incubate the plates for 5-7 days.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell proliferation relative to the estradiol-stimulated control.

-

Determine the IC50 value (the concentration of the SERM that inhibits 50% of the estrogen-stimulated cell proliferation) by plotting a dose-response curve.

-

Visualizing Molecular Mechanisms and Workflows

Understanding the complex interplay of SERMs with cellular signaling pathways and the logical flow of their experimental evaluation is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

References

- 1. Anti-cancer potential of a novel SERM ormeloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. Elacestrant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 6. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The application of mechanistic absorption, distribution, metabolism and excretion studies and physiologically-based pharmacokinetic modeling in the discovery of the next-generation oral selective estrogen receptor degrader camizestrant to achieve an acceptable human pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. trustedpharmaguide.com [trustedpharmaguide.com]

- 16. Structure-activity relationships of SERMs optimized for uterine antagonism and ovarian safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Camizestrant reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumor mutation in SERENA-6 Phase III trial [astrazeneca-us.com]

- 18. Selective estrogen receptor modulators in the prevention of breast cancer in premenopausal women: a review - PMC [pmc.ncbi.nlm.nih.gov]

The New Wave of Estrogen Receptor Antagonists: A Technical Guide to ERα vs. ERβ Binding Affinity and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapies targeting estrogen receptors (ERs) is undergoing a significant transformation. Driven by the need to overcome resistance to existing treatments and to develop agents with improved tissue selectivity, a new generation of antagonists, including oral Selective Estrogen Receptor Degraders (SERDs), and Proteolysis-Targeting Chimeras (PROTACs), is emerging. This technical guide provides an in-depth analysis of the binding affinities of these novel compounds for ERα and ERβ, details the experimental protocols for their evaluation, and elucidates their impact on cellular signaling pathways.

Quantitative Binding Affinity of New ER Antagonists

The differential binding affinity of a ligand for ERα and ERβ is a critical determinant of its pharmacological profile, influencing its tissue-specific agonist and antagonist effects. The following tables summarize the binding affinities (Ki and IC50) and degradation efficiencies (DC50) of several recently developed ER antagonists.

Table 1: Binding Affinity (Ki/IC50) of New Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs)

| Compound | Type | Receptor | Binding Affinity (nM) | Assay Type |

| Elacestrant (B1663853) | Oral SERD | ERα | IC50: 48 | Not Specified |

| ERβ | IC50: 870 | Not Specified | ||

| Imlunestrant (B12423040) | Oral SERD | ERα (WT) | Ki: 0.64 | Competitive Radioligand Binding |

| ERα (Y537S) | Ki: 2.80 | Competitive Radioligand Binding | ||

| ERβ | Ki: 0.11 | Competitive Radioligand Binding | ||

| Camizestrant | Oral SERD | ERα (WT) | pIC50: ~9.5 | Fluorescence Polarization |

| ERα (Y537S) | pIC50: ~8.5 | Fluorescence Polarization | ||

| Bazedoxifene | SERM | ERα | IC50: 26 | Not Specified |

| ERβ | IC50: 99 | Not Specified | ||

| Lasofoxifene | SERM | ERα | Ki: 1.08 | Competitive Radioligand Binding |

| ERβ | Ki: 4.41 | Competitive Radioligand Binding |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a lower IC50 and thus higher potency.

Table 2: Degradation Potency (DC50) and Binding Affinity of New ER-Targeting PROTACs

| Compound | Type | Target | DC50 (nM) | Binding Affinity (ERα) | Cell Line |

| Vepdegestrant (ARV-471) | PROTAC | ERα | ~1 - 2 | Ki: 0.28 nM; IC50: 0.99 nM[1] | MCF-7 |

| ERD-3111 | PROTAC | ERα | 0.5[2] | Not Specified | Not Specified |

| ERD-4001 | PROTAC | ERα | 0.05 | Not Specified | Not Specified |

| ERE-PROTAC | PROTAC | ERα (DBD) | < 5000[3] | Not Specified | MCF-7 |

DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

Experimental Protocols

Accurate determination of binding affinity and degradation efficiency is paramount in the development of new ER antagonists. The following are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of a test compound for ERα and ERβ.

Materials:

-

Receptor Source: Recombinant human ERα or ERβ.

-

Radioligand: [³H]-Estradiol.

-

Test Compound: Serial dilutions of the new antagonist.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 150 mM NaCl, 10% glycerol, 1 mg/mL ovalbumin, and 5 mM DTT).[4]

-

Scintillation Cocktail: A liquid that produces light upon interaction with radioactive particles.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

96-well plates.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor source, a fixed concentration of [³H]-Estradiol (typically at or below its Kd), and varying concentrations of the test compound in the assay buffer.[4] Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Competitive Binding Assay

This homogenous assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled estrogen ligand (tracer) upon binding to the ER.

Objective: To determine the IC50 of a test compound for ERα and ERβ.

Materials:

-

Receptor Source: Recombinant human ERα or ERβ ligand binding domain (LBD).

-

Fluorescent Tracer: A fluorescently labeled estrogen analog (e.g., Fluormone™ ES2).

-

Test Compound: Serial dilutions of the new antagonist.

-

Assay Buffer: Typically a phosphate (B84403) or HEPES-based buffer.

-

Black, low-volume 384-well plates.

-

Fluorescence Polarization Plate Reader.

Procedure:

-

Reagent Preparation: Prepare solutions of the ER protein, fluorescent tracer, and serial dilutions of the test compound in assay buffer.

-

Assay Plate Setup: Add a fixed concentration of the ER protein and the fluorescent tracer to each well of the 384-well plate. Then, add the serially diluted test compound. Include control wells with no competitor (maximum polarization) and with a saturating concentration of unlabeled estradiol (B170435) (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Plot the fluorescence polarization values against the log concentration of the test compound. The IC50 is the concentration of the test compound that causes a 50% reduction in the polarization signal between the maximum and minimum values.

Western Blot Analysis for PROTAC-Mediated ERα Degradation

This method is used to quantify the reduction in cellular ERα protein levels following treatment with a PROTAC degrader.

Objective: To determine the DC50 of a PROTAC for ERα.

Materials:

-

Cell Line: ERα-positive breast cancer cell line (e.g., MCF-7).

-

PROTAC Compound: Serial dilutions of the ERα-targeting PROTAC.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification Assay: (e.g., BCA assay).

-

SDS-PAGE and Western Blotting Reagents: Acrylamide gels, running and transfer buffers, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against ERα, a loading control antibody (e.g., anti-β-actin or anti-GAPDH), and an HRP-conjugated secondary antibody.

-

Chemiluminescent Substrate.

-

Imaging System.

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.[3]

-

Protein Quantification: Determine the protein concentration of each cell lysate.[3]

-

SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Western Blotting: Transfer the separated proteins to a membrane. Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody, followed by incubation with the HRP-conjugated secondary antibody.[3]

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control for each sample. The DC50 is the concentration of the PROTAC that results in a 50% reduction in the ERα protein level compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The binding of an antagonist to ERα or ERβ initiates a cascade of molecular events that ultimately alters gene expression and cellular function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Downstream Gene Expression Changes

The antagonistic action of these new compounds on ERs leads to significant alterations in the expression of estrogen-responsive genes. For example, treatment of ER-positive breast cancer cells with elacestrant has been shown to suppress the expression of key proliferation and estrogen-signaling genes such as MKI67, ESR1, and the progesterone (B1679170) receptor (PGR).[5][6] Similarly, imlunestrant treatment leads to the downregulation of genes involved in the estrogen response and cell cycle pathways.[7][8] These changes in gene expression are the molecular basis for the anti-proliferative effects of these drugs. The specific set of up- and down-regulated genes can provide a detailed fingerprint of a compound's activity and can be assessed using techniques like RNA-sequencing or targeted qPCR arrays.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elacestrant in Women with Estrogen Receptor–Positive and HER2-Negative Early Breast Cancer: Results from the Preoperative Window-of-Opportunity ELIPSE Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dawn of a New Era in Endocrine Therapy: A Technical Guide to the Discovery and Synthesis of Next-Generation Oral SERDs

For Researchers, Scientists, and Drug Development Professionals

The landscape of estrogen receptor-positive (ER+) breast cancer treatment is undergoing a significant transformation, driven by the advent of next-generation oral Selective Estrogen Receptor Degraders (SERDs). These innovative molecules offer a promising therapeutic strategy, particularly for patients who have developed resistance to traditional endocrine therapies. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of these groundbreaking drugs, with a focus on the core scientific principles and methodologies that underpin their development.

The Imperative for Next-Generation SERDs

For decades, endocrine therapies such as tamoxifen (B1202) and aromatase inhibitors have been the cornerstone of treatment for ER+ breast cancer. However, the efficacy of these treatments is often limited by the development of resistance, frequently driven by mutations in the ESR1 gene, which encodes for the estrogen receptor. The first-generation SERD, fulvestrant, demonstrated the clinical benefit of targeting the ER for degradation, but its poor oral bioavailability and requirement for intramuscular injection have limited its utility.

Next-generation oral SERDs have been engineered to overcome these limitations. These orally bioavailable small molecules are designed to be potent and selective antagonists of the ER, inducing a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action not only blocks ER signaling but also eliminates the receptor protein, offering a more profound and durable inhibition of the estrogen-driven growth of cancer cells.

Key Next-Generation Oral SERDs: A Comparative Overview

Several next-generation oral SERDs have shown significant promise in preclinical and clinical studies, with some already gaining regulatory approval. The following tables summarize key quantitative data for prominent compounds in this class, providing a basis for comparison of their pharmacological profiles.

| Compound (Developer) | ERα Binding Affinity (Ki, nM) | ERα Degradation (DC50, nM) | Antiproliferative Activity (IC50, nM) in MCF-7 cells | Oral Bioavailability (%) | Key Clinical Trial(s) |

| Elacestrant (B1663853) (Stemline Therapeutics/Menarini) | ~0.3-1.0 | ~0.6 | 0.2 - 10 | ~11 | EMERALD (Phase 3) |

| Giredestrant (B1649318) (Roche/Genentech) | ~0.2 | ~0.5 | ~0.1-1.0 | ~58 | acelERA, persevERA, lidERA (Phase 2/3) |

| Camizestrant (B1654347) (AstraZeneca) | ~0.2 | ~0.5 | ~0.1-1.0 | ~40 | SERENA-1, SERENA-2, SERENA-6 (Phase 1/2/3) |

| Imlunestrant (B12423040) (Eli Lilly) | 0.64 (WT), 2.8 (Y537N mutant) | ~1-5 | 5.2 | Favorable, brain-penetrant | EMBER, EMBER-3 (Phase 1/3) |

| Rintodestrant (G1 Therapeutics) | Not widely reported | ~0.015 | ~1-10 | Not widely reported | Phase 1/2 |

Note: The values presented are approximate and can vary depending on the specific assay conditions and cell lines used. Data is compiled from multiple preclinical and clinical studies.

The Synthetic Chemistry Behind Next-Generation Oral SERDs

The chemical synthesis of these complex molecules is a critical aspect of their development. The following sections provide an overview of the synthetic routes for key oral SERDs.

Synthesis of Elacestrant

The synthesis of elacestrant often involves a multi-step process. A key intermediate, N-Ethyl-4-Formyl-Benzeneacetamide, serves as a foundational element[1]. One reported synthesis initiates with the demethylation of a precursor molecule in the presence of hydrobromic acid[2]. This is followed by a series of reactions including benzylation, bromination, reduction, and cyclization to build the core structure[2]. A crucial late-stage step involves a palladium-catalyzed amination to introduce the ethylamine (B1201723) side chain, followed by reduction to yield the final elacestrant molecule[3].

Synthesis of Giredestrant

The synthesis of giredestrant has been described featuring a highly efficient Pictet-Spengler reaction to construct the tetrahydro-β-carboline core[4][5]. This key step is followed by a Buchwald-Hartwig amination to couple the core with the side chain-bearing fragment[4][5]. Process development efforts have focused on creating a scalable and efficient synthesis, including a crystallization-driven diastereoselective Pictet-Spengler reaction and the use of flow chemistry for certain steps[6].

Synthesis of Camizestrant

The large-scale synthesis of camizestrant has been reported, highlighting key process optimizations[7]. The synthesis involves a diastereoselective Pictet-Spengler reaction to form a key tricyclic indazole intermediate[7][8]. This is followed by an efficient Buchwald-Hartwig amination to couple the indazole core with an azetidine (B1206935) side chain[7][8]. Significant effort was placed on reducing the number of chromatographic purification steps to improve the overall yield and scalability[7].

Synthesis of Imlunestrant

The synthesis of imlunestrant (LY3484356) can be achieved through a convergent route. One approach involves the Grignard reaction of 4-bromo-3-chloro-7-methoxyquinoline (B572323) with 4-fluorobenzoyl chloride to form a key ketone intermediate[2]. Subsequent modifications and coupling reactions lead to the final product. Another described method for a metabolite of imlunestrant involves the coupling of the parent compound with a protected bromoglucuronic acid, followed by deprotection[1].

Visualizing the Mechanism of Action and Development Workflow

Understanding the biological pathways affected by oral SERDs and the workflow for their discovery is crucial for researchers in this field. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Estrogen Receptor Signaling Pathway and SERD Intervention

Caption: Mechanism of action of oral SERDs versus estrogen.

Drug Discovery and Development Workflow for Oral SERDs

Caption: A generalized workflow for the discovery and development of oral SERDs.

Essential Experimental Protocols for SERD Characterization

The rigorous preclinical evaluation of novel oral SERDs relies on a suite of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

ERα Degradation Assay (In-Cell Western)

This assay quantifies the ability of a compound to induce the degradation of the ERα protein in a cellular context.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7, T47D)

-

96-well microplates

-

Complete growth medium (e.g., EMEM with 10% FBS, 1% Penicillin-Streptomycin, and insulin)

-

Test compounds (oral SERDs) and controls (e.g., fulvestrant, vehicle)

-

Fixation solution: 3.7% formaldehyde (B43269) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: Intercept (PBS) Blocking Buffer or similar

-

Primary antibody: Rabbit anti-ERα antibody

-

Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG

-

Normalization antibody: Mouse anti-Actin or anti-Tubulin antibody

-

Normalization secondary antibody: IRDye® 680RD Goat anti-Mouse IgG

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1.5 x 10^4 cells/well in complete growth medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test SERDs and controls. Replace the medium with fresh medium containing the compounds and incubate for the desired time (e.g., 24 hours).

-

Fixation: Remove the medium and add 150 µL of 3.7% formaldehyde solution to each well. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the wells five times with 200 µL of 0.1% Triton X-100 in PBS for 5 minutes each.

-

Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-ERα and anti-Actin antibodies in blocking buffer. Add 50 µL of the primary antibody cocktail to each well and incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells four times with wash buffer (0.1% Tween-20 in PBS). Add 50 µL of the diluted infrared-conjugated secondary antibody cocktail to each well and incubate for 1 hour at room temperature, protected from light.

-

Imaging and Analysis: Wash the wells four times with wash buffer. Scan the plate using an infrared imaging system at 700 nm and 800 nm wavelengths. The ERα signal is normalized to the actin signal. Calculate the percentage of ERα degradation relative to the vehicle-treated control to determine the DC50 value.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the antiproliferative effect of the SERDs on breast cancer cell lines.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7)

-

96-well microplates

-

Complete growth medium

-

Test compounds and controls

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

DMSO (for MTT assay)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test SERDs for 5-7 days.

-

Assay:

-

For MTT assay: Add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Model Protocol

This protocol outlines a general procedure for evaluating the antitumor efficacy of an oral SERD in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., female nude or NSG mice)

-

ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) fragments

-

Matrigel

-

Estradiol (B170435) pellets (for estrogen-dependent models)

-

Test oral SERD formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

For cell line-derived xenografts, resuspend MCF-7 cells in a mixture of medium and Matrigel and inject subcutaneously into the flank of the mice. An estradiol pellet is typically implanted subcutaneously to support tumor growth.

-

For PDX models, surgically implant small tumor fragments subcutaneously.

-

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the oral SERD or vehicle control daily via oral gavage at the predetermined dose(s) and schedule.

-

Tumor Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, or a specific study duration). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for ERα levels, immunohistochemistry for proliferation markers like Ki-67). Compare the tumor growth inhibition between the treatment and control groups.

Conclusion and Future Directions

The discovery and development of next-generation oral SERDs represent a major advancement in the treatment of ER+ breast cancer. These agents have demonstrated superior pharmacokinetic profiles and potent antitumor activity, particularly in the context of endocrine resistance. The ongoing clinical trials will further elucidate their role in various treatment settings, both as monotherapy and in combination with other targeted agents like CDK4/6 inhibitors. The continued exploration of novel chemical scaffolds and a deeper understanding of resistance mechanisms will undoubtedly pave the way for even more effective and better-tolerated therapies for patients with ER+ breast cancer. This technical guide provides a foundational understanding of the core principles and methodologies driving this exciting field of research and development.

References

- 1. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 6. 1stoncology.com [1stoncology.com]

- 7. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role and Mechanisms of Estrogen Receptor Antagonists in Tamoxifen-Resistant Breast Cancer Cell Lines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been pivotal, significantly improving patient survival. However, a substantial number of tumors exhibit de novo or acquired resistance, posing a major clinical challenge.[1][2] This resistance often involves the activation of alternative signaling pathways that bypass or co-opt the estrogen receptor, rendering tamoxifen ineffective or even agonistic.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying tamoxifen resistance and evaluates the role of alternative estrogen receptor antagonists, particularly selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766), in overcoming this resistance. We detail the key signaling pathways implicated, present quantitative data on antagonist efficacy, outline core experimental protocols for studying resistance, and visualize complex interactions through signaling and workflow diagrams.

Mechanisms of Acquired Tamoxifen Resistance

The development of tamoxifen resistance is a multifactorial process. While initial theories focused on the loss of ER expression, it is now understood that most resistant tumors retain the ER.[5] Resistance mechanisms primarily involve intricate crosstalk between the ER and various growth factor receptor signaling pathways.[6]

Key pathways implicated in resistance include:

-

Receptor Tyrosine Kinase (RTK) Signaling: Overexpression or hyperactivation of RTKs such as the Epidermal Growth Factor Receptor (EGFR), HER2 (ErbB2), and Insulin-like Growth Factor-1 Receptor (IGF-1R) is a common feature of resistant cells.[3][4][6] These receptors, upon activation, trigger downstream cascades that can phosphorylate and activate the ER in a ligand-independent manner.

-

PI3K/AKT/mTOR Pathway: This is a critical survival pathway that is frequently activated in tamoxifen-resistant breast cancer.[7] Growth factor signaling from RTKs can activate PI3K, leading to the activation of AKT, which in turn promotes cell survival, proliferation, and can phosphorylate the ER, enhancing its activity even in the presence of tamoxifen.[4][7]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also downstream of RTKs, can phosphorylate ERα at Serine 118.[6] This phosphorylation can switch tamoxifen's role from an antagonist to an agonist, thereby promoting tumor growth.[3]

-

Altered ER Co-regulators: The balance between co-activators and co-repressors dictates the transcriptional activity of the ER. In resistant cells, there can be an upregulation of co-activators (like AIB-1) that enhance the agonistic properties of tamoxifen.[8]

The convergence of these pathways on the estrogen receptor creates a scenario where tamoxifen can no longer effectively inhibit estrogen-driven proliferation.

Role of Estrogen Receptor Antagonists in Overcoming Resistance

Given that ERα is often still present and active in resistant tumors, targeting it with alternative antagonists is a key therapeutic strategy.[9] These antagonists differ significantly from tamoxifen in their mechanism of action.

Selective Estrogen Receptor Modulators (SERMs)

Alternative SERMs have been explored, but they often share similar limitations with tamoxifen due to their mixed agonist/antagonist profiles.[10] While some may show activity, cross-resistance is a common issue.

Selective Estrogen Receptor Degraders (SERDs)

SERDs represent a more effective class of drugs for tamoxifen-resistant disease. The prototypical SERD is fulvestrant . Its mechanism of action is distinct from SERMs:

-

Competitive Antagonism: Fulvestrant binds to the ER with a much higher affinity compared to tamoxifen.[11]

-

Receptor Degradation: Upon binding, fulvestrant induces a conformational change in the ER, making it unstable and targeting it for proteasomal degradation.[12][13] This leads to a profound downregulation of cellular ER levels, effectively shutting down all ER-mediated signaling, including both ligand-dependent and ligand-independent activation pathways.[12]

This dual action makes fulvestrant a pure antagonist, devoid of the agonist effects that can plague tamoxifen in resistant settings.[10][12]

Quantitative Data on ER Antagonist Efficacy

The superior mechanism of SERDs translates into potent activity in tamoxifen-resistant models. Studies directly comparing fulvestrant to tamoxifen in these cell lines provide clear quantitative evidence of its enhanced efficacy.

| Cell Line Model | Antagonist | Metric | Result | Citation |

| Tamoxifen-Resistant MCF-7 | Fulvestrant | Growth Inhibition | Complete inhibition at 5–10 nmol/L. | [11] |

| Tamoxifen-Resistant MCF-7 | Fulvestrant | Relative Efficacy | 1540 times more effective at inhibiting cell growth than tamoxifen. | [11] |

| Tamoxifen-Resistant MCF-7 | DpC + Tamoxifen | Cell Proliferation | Synergistic and potent inhibition of proliferation. | [14] |

| Tamoxifen-Resistant MCF-7-TR | Suppression of CYR61 | Cell Invasion | 3.5-fold increase in invasion vs. parental MCF-7; suppressed by CYR61 silencing. | [15] |

| Tamoxifen-Resistant MCF-7 | Fulvestrant | ER & PgR Levels | More effective than tamoxifen in reducing cellular levels of ER and progesterone (B1679170) receptor. | [11] |

Experimental Protocols for Studying Tamoxifen Resistance

Investigating the role of ER antagonists requires robust and reproducible in vitro models. Below are summarized protocols for key experimental procedures.

Generation of Tamoxifen-Resistant Cell Lines

This protocol describes the generation of an acquired resistance model using long-term antiestrogen (B12405530) exposure.

-

Cell Culture Initiation: Begin with an ER+ breast cancer cell line (e.g., MCF-7, T47D). Culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove exogenous estrogens.[15][16]

-

Chronic Tamoxifen Treatment: Introduce 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen, at a physiologically relevant concentration (e.g., 100 nM to 1 µM).[16]

-

Initial Cell Death and Recovery: Expect an initial phase of significant cell death (95-98%).[16] Maintain the culture, changing the medium with fresh 4-OHT every 2-3 days.

-

Emergence of Resistant Colonies: Over a period of 3-6 months, resistant colonies will emerge and begin to proliferate steadily in the presence of 4-OHT.[15][16]

-

Expansion and Characterization: Expand these resistant clones (e.g., MCF-7-TR). Resistance should be confirmed by demonstrating proliferation in the presence of 4-OHT, which is inhibitory to the parental, sensitive cell line.

-

Authentication: Regularly authenticate the cell line and confirm the continued expression of key markers, such as ERα (though levels may be altered).

Cell Viability and Proliferation Assays

These assays quantify the effect of ER antagonists on the growth of resistant cells.

-

Cell Seeding: Plate both parental (sensitive) and tamoxifen-resistant cells in 96-well plates at a predetermined density.

-

Treatment: After allowing cells to adhere, treat them with a dose range of the desired ER antagonist (e.g., fulvestrant, novel SERMs). Include vehicle controls and a 4-OHT control.

-

Incubation: Incubate plates for a period of 3-7 days.

-

Quantification: Assess cell viability using a metabolic assay such as Alamar Blue (Resazurin) or MTT.[15] Read absorbance or fluorescence according to the manufacturer's protocol.

-

Analysis: Calculate the percentage of viability relative to the vehicle-treated control and determine IC50 values.

Western Blot for Signaling Pathway Analysis

This method is used to detect changes in protein expression and phosphorylation, providing mechanistic insights.

-

Protein Extraction: Treat resistant cells with the ER antagonist for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate based on molecular weight.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., total ERα, phospho-AKT, total AKT, phospho-ERK, Cyclin D1).[14] Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Tamoxifen resistance in ER+ breast cancer is driven by a complex network of signaling pathways that functionally bypass its antagonistic effects. The continued expression and activity of ERα in these resistant tumors provide a critical therapeutic target. Pure ER antagonists, specifically SERDs like fulvestrant, have demonstrated superior efficacy in preclinical models by not only blocking ER signaling but also by eliminating the receptor protein itself.[10][11] This mechanism effectively abrogates the signaling crosstalk that underpins resistance.

Future research is focused on developing next-generation oral SERDs with improved bioavailability and exploring combination therapies that simultaneously target the ER and the key escape pathways (e.g., co-targeting with PI3K or CDK4/6 inhibitors) to prevent or overcome resistance more effectively.[17] The experimental models and protocols outlined herein are fundamental tools for the continued development and evaluation of these next-generation therapies.

References

- 1. Mechanisms of tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]

- 8. The development, application and limitations of breast cancer cell lines to study tamoxifen and aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. erc.bioscientifica.com [erc.bioscientifica.com]

- 10. Development of new estrogen receptor-targeting therapeutic agents for tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jiuyuangene.net [jiuyuangene.net]

- 14. Overcoming tamoxifen resistance in oestrogen receptor-positive breast cancer using the novel thiosemicarbazone anti-cancer agent, DpC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Increased Invasiveness of Breast Cancer Cells With Acquired Tamoxifen Resistance by Suppression of CYR61 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tamoxifen induces stem-like phenotypes and multidrug resistance by altering epigenetic regulators in ERα+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tamoxifen Resistance in Breast Cancer [biomolther.org]

Transcriptional Regulation by Estrogen Receptor Antagonists in MCF-7 Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional regulation by two key estrogen receptor (ER) antagonists, tamoxifen (B1202) and fulvestrant (B1683766), in the context of MCF-7 breast cancer cells. This document details the molecular mechanisms of these drugs, their impact on gene expression, and the experimental methodologies used to elucidate these effects.

Introduction to Estrogen Receptor Antagonism in Breast Cancer

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, where the proliferation of cancer cells is driven by the hormone estrogen. The estrogen receptor alpha (ERα), a ligand-activated transcription factor, is the primary mediator of estrogen's effects. Upon binding to estrogen, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the regulatory regions of target genes, modulating their transcription.

Estrogen receptor antagonists are a cornerstone of endocrine therapy for ER+ breast cancer. These drugs function by interfering with the ER signaling pathway, thereby inhibiting the growth of cancer cells. This guide focuses on two clinically significant ER antagonists: the selective estrogen receptor modulator (SERM) tamoxifen and the selective estrogen receptor downregulator (SERD) fulvestrant. Their distinct mechanisms of action lead to different profiles of transcriptional regulation in MCF-7 cells, a widely used in vitro model for ER+ breast cancer.

Mechanisms of Action

Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)

Tamoxifen acts as a competitive antagonist of ERα in breast tissue.[1] It binds to the ligand-binding domain of ERα, inducing a conformational change that is distinct from that induced by estrogen. This tamoxifen-ERα complex can still bind to EREs; however, it recruits co-repressor proteins instead of the co-activator proteins required for transcriptional activation.[2] This leads to the repression of estrogen-responsive genes that are critical for cell proliferation. It is important to note that in other tissues, such as the endometrium, tamoxifen can act as a partial agonist, highlighting its selective modulatory activity.

Fulvestrant: A Selective Estrogen Receptor Downregulator (SERD)

Fulvestrant is a pure antiestrogen (B12405530) that functions through a different mechanism. It binds to ERα with high affinity and completely blocks its activation.[3][4] Furthermore, the binding of fulvestrant to ERα leads to an unstable receptor complex that is targeted for proteasomal degradation.[5] This results in a significant reduction in the cellular levels of ERα protein, effectively abrogating the estrogen signaling pathway.[3] This dual mechanism of antagonism and degradation makes fulvestrant a potent inhibitor of ERα signaling.

Impact on Gene Expression in MCF-7 Cells

Both tamoxifen and fulvestrant profoundly alter the gene expression landscape in MCF-7 cells. While both ultimately aim to block estrogen-driven proliferation, their distinct mechanisms result in both overlapping and unique sets of regulated genes.

Downregulation of Estrogen-Inducible Genes

A primary effect of both antagonists is the downregulation of well-established estrogen-responsive genes that promote cell cycle progression and growth. These include:

-

Progesterone Receptor (PgR): A classic estrogen-inducible gene and a clinical marker of a functional ER pathway.

-

pS2 (TFF1): Another well-characterized estrogen-regulated gene often used as a marker of ER activity.

-

GREB1 (Growth Regulation by Estrogen in Breast Cancer 1): A key mediator of estrogen-induced cell proliferation.

-

Cathepsin D: A lysosomal aspartyl protease implicated in cancer progression.

Fulvestrant generally demonstrates a more potent and complete suppression of these genes compared to tamoxifen, which is consistent with its mechanism of ER degradation.[3]

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative effects of tamoxifen and fulvestrant on the expression of key estrogen-regulated genes and the genome-wide impact on ERα binding in MCF-7 cells.

| Gene | Treatment | Fold Change (mRNA) | Reference |

| pS2 | Tamoxifen (10⁻⁶ M) | Reduced estradiol-induced expression to 78% of stimulated level | [6] |

| pS2 | Fulvestrant | Significant reduction | [3] |

| PgR | Fulvestrant | Almost abolished expression | [3] |

| Cathepsin D | Fulvestrant | Stronger inhibition than tamoxifen | [3] |

| GREB1 | Tamoxifen | Decreased expression | [7] |

| ESR1 (ERα) | Tamoxifen | Decreased expression | [7] |

| Parameter | Estradiol | Tamoxifen | Fulvestrant | Reference |

| Number of high-confidence ERα binding sites | 10,205 | 8,854 | 4,284 | [8] |

| Number of significantly regulated genes (RNA Pol II occupancy) | 596 (59% up, 41% down) | - | - | [8] |

| Upregulated genes (48h treatment) | - | 2,713 | - | [7] |

Crosstalk with Other Signaling Pathways

The effects of ER antagonists are not limited to direct ER-mediated transcription. There is significant crosstalk with other signaling pathways that can influence the cellular response and contribute to drug resistance.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation and survival. Some studies have shown that tamoxifen can induce a rapid, non-genomic activation of the ERK1/2 signaling pathway in MCF-7 cells.[9] This effect appears to be ER-independent in some contexts and may involve G-protein coupled receptors like GPR30.[7]

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical survival pathway that is often dysregulated in breast cancer. There is evidence of interplay between the ER and PI3K pathways, and the modulation of this crosstalk by ER antagonists is an active area of research.

Signaling Pathways Overview

Caption: Estrogen receptor signaling and antagonist action in MCF-7 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of estrogen receptor antagonists in MCF-7 cells.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, ERα.

Objective: To map the genomic locations of ERα binding in MCF-7 cells following treatment with estrogen, tamoxifen, or fulvestrant.

Protocol:

-

Cell Culture and Treatment:

-

Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS).

-

For hormone starvation, switch to phenol (B47542) red-free DMEM with 5% charcoal-stripped FBS for 48-72 hours prior to treatment.

-

Treat cells with vehicle (e.g., ethanol), 10 nM 17β-estradiol (E2), 1 µM 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen), or 100 nM fulvestrant for 1 hour.[8]

-

-

Cross-linking:

-

Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest cells and lyse them to release nuclei.

-

Isolate nuclei and resuspend in a lysis buffer.

-

Shear the chromatin into fragments of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to ERα.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Reverse Cross-linking and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA.

-

Perform high-throughput sequencing using a platform like Illumina.

-

-

Data Analysis:

-

Align the sequence reads to the human reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of ERα enrichment.

-

Perform downstream analysis such as motif discovery and peak annotation.

-

RNA Sequencing (RNA-seq)

RNA-seq is used to profile the transcriptome and identify differentially expressed genes in response to ER antagonist treatment.

Objective: To quantify changes in gene expression in MCF-7 cells following treatment with tamoxifen or fulvestrant.

Protocol:

-

Cell Culture and Treatment:

-

Follow the same cell culture and hormone starvation protocol as for ChIP-seq.

-

Treat cells with vehicle, tamoxifen, or fulvestrant for a specified time course (e.g., 6, 12, 24, 48 hours).

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

-

Library Preparation:

-

Isolate mRNA from total RNA using poly(A) selection.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Perform high-throughput sequencing of the prepared libraries.

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to the human reference genome.

-

Quantify gene expression levels (e.g., as fragments per kilobase of transcript per million mapped reads - FPKM).

-

Identify differentially expressed genes between treatment and control groups using statistical packages like DESeq2 or edgeR.

-

Perform pathway and gene ontology analysis on the differentially expressed genes.

-

Luciferase Reporter Gene Assay

This assay is used to measure the transcriptional activity of ERα in response to different ligands.

Objective: To quantify the agonist or antagonist activity of compounds on ERα-mediated transcription.

Protocol:

-

Cell Culture and Transfection:

-

Culture MCF-7 cells.

-